Methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex heterocyclic organic compound containing a 1,6-naphthyridine core structure. It also incorporates a benzothiazole moiety, which is known to interact with various biological targets. While its specific source and classification are unclear from the provided literature, it is likely a synthetic compound designed for potential pharmaceutical applications, based on the structural features and reported biological activity of similar compounds [].
Methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines elements from naphthyridine and benzothiazole, which are known for their biological activities. The compound's full chemical name reflects its intricate molecular architecture, which contributes to its classification as a pharmaceutical intermediate.
This compound is categorized under heterocyclic compounds, specifically those containing nitrogen and sulfur in their aromatic rings. It is often studied for its potential applications in drug development, particularly as a phosphodiesterase type 9 inhibitor, which may have implications in treating neurodegenerative diseases and other conditions related to cyclic nucleotide signaling pathways .
The synthesis of methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step reactions. One common method includes:
The molecular formula of methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate is . The structure features:
The compound's three-dimensional conformation can be analyzed using computational chemistry tools such as density functional theory (DFT) to predict its reactivity and interaction with biological targets .
Methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate can undergo several chemical reactions:
These reactions are essential for modifying the compound for enhanced biological activity or specificity .
The mechanism of action for methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate primarily involves inhibition of phosphodiesterase type 9. This enzyme hydrolyzes cyclic guanosine monophosphate (cGMP), a crucial signaling molecule in various physiological processes.
By inhibiting this enzyme, the compound increases cGMP levels within cells, potentially leading to enhanced neuronal signaling and improved cognitive functions. This mechanism highlights its therapeutic potential in treating conditions like Alzheimer's disease .
Methyl 6-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate exhibits several notable physical properties:
This compound has promising applications in:
Research continues to explore its full potential in various therapeutic areas .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: